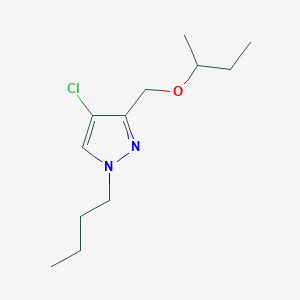
3-(sec-butoxymethyl)-1-butyl-4-chloro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(sec-butoxymethyl)-1-butyl-4-chloro-1H-pyrazole is a chemical compound that belongs to the pyrazole class of compounds. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 3-(sec-butoxymethyl)-1-butyl-4-chloro-1H-pyrazole is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition can lead to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities in various animal models. It has also been found to inhibit the growth of certain plant species, making it a potential candidate for use as a herbicide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(sec-butoxymethyl)-1-butyl-4-chloro-1H-pyrazole in lab experiments is its potent pharmacological activity. This compound can be used to study the mechanism of action of cyclooxygenase inhibitors and their effects on the inflammatory response. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(sec-butoxymethyl)-1-butyl-4-chloro-1H-pyrazole. One potential direction is the development of more potent and selective cyclooxygenase inhibitors based on the structure of this compound. Another direction is the investigation of the potential use of this compound as a herbicide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry, agriculture, and material science. Its potent pharmacological activity makes it a valuable tool for studying the mechanism of action of cyclooxygenase inhibitors and their effects on the inflammatory response. However, further research is needed to fully understand the potential of this compound and its limitations.
Méthodes De Synthèse
The synthesis of 3-(sec-butoxymethyl)-1-butyl-4-chloro-1H-pyrazole involves the reaction of 4-chloro-1H-pyrazole-3-carbaldehyde and sec-butoxymethylamine in the presence of a suitable solvent and a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
3-(sec-butoxymethyl)-1-butyl-4-chloro-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. This compound has also been investigated for its potential use as a herbicide due to its ability to inhibit the growth of certain plant species.
Propriétés
IUPAC Name |
3-(butan-2-yloxymethyl)-1-butyl-4-chloropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-4-6-7-15-8-11(13)12(14-15)9-16-10(3)5-2/h8,10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJLXUFGXCDBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COC(C)CC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

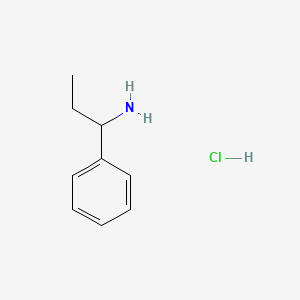
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2531626.png)
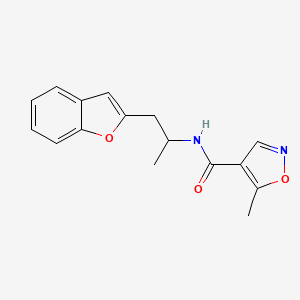
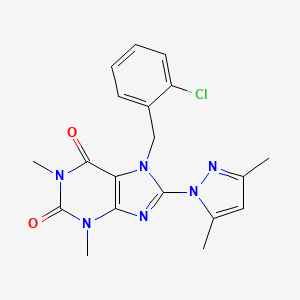
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2531631.png)

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetonitrile](/img/structure/B2531634.png)
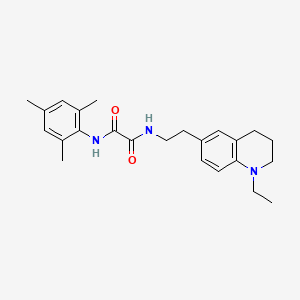
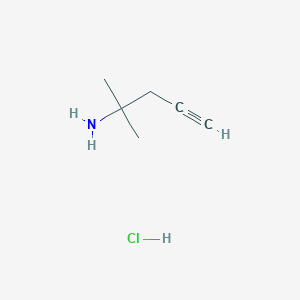
![5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile](/img/structure/B2531640.png)
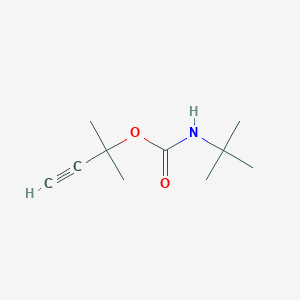
![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2531643.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2531644.png)
![1-(2,2,6,6-Tetramethyl-4-{[(4-methylbenzoyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2531646.png)